(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, a cyanomethyl group, and a benzyl ester moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halomethyl derivative of the pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine carboxylic acid with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include amines or other reduced forms of the cyanomethyl group.
Substitution: Products include various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic processes.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate: The racemic mixture of both enantiomers.
2-(Cyanomethyl)pyrrolidine-1-carboxylate: Lacks the benzyl group, leading to different chemical properties.
Uniqueness
(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its racemic mixture and other similar compounds.
Properties
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-8-13-7-4-10-16(13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEGMXHOBRLDCW-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652999 | |
Record name | Benzyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72500-25-5 | |
Record name | Phenylmethyl (2S)-2-(cyanomethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72500-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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